3-[[3-(Acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
3-[[3-(Acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
155773-75-4
VCID:
VC0136735
InChI:
InChI=1S/C69H115N19O22S2/c1-33(2)50(62(103)77-41(68(109)110)21-27-111-10)81-58(99)47-19-14-25-87(47)66(107)52(35(5)6)83-60(101)48-20-15-26-88(48)67(108)51(34(3)4)82-59(100)45-17-12-23-85(45)65(106)44(30-90)80-63(104)53(37(8)91)84-61(102)46-18-13-24-86(46)64(105)43(29-89)79-56(97)40(16-11-22-73-69(71)72)76-54(95)36(7)75-57(98)42(28-49(93)94)78-55(96)39(70)31-112-32-74-38(9)92/h33-37,39-48,50-53,89-91H,11-32,70H2,1-10H3,(H,74,92)(H,75,98)(H,76,95)(H,77,103)(H,78,96)(H,79,97)(H,80,104)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,93,94)(H,109,110)(H4,71,72,73)
SMILES:
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N
Molecular Formula:
C69H115N19O22S2
Molecular Weight:
1626.9 g/mol
3-[[3-(Acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 155773-75-4
Main Products
VCID: VC0136735
Molecular Formula: C69H115N19O22S2
Molecular Weight: 1626.9 g/mol
CAS No. | 155773-75-4 |
---|---|
Product Name | 3-[[3-(Acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Molecular Formula | C69H115N19O22S2 |
Molecular Weight | 1626.9 g/mol |
IUPAC Name | 3-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C69H115N19O22S2/c1-33(2)50(62(103)77-41(68(109)110)21-27-111-10)81-58(99)47-19-14-25-87(47)66(107)52(35(5)6)83-60(101)48-20-15-26-88(48)67(108)51(34(3)4)82-59(100)45-17-12-23-85(45)65(106)44(30-90)80-63(104)53(37(8)91)84-61(102)46-18-13-24-86(46)64(105)43(29-89)79-56(97)40(16-11-22-73-69(71)72)76-54(95)36(7)75-57(98)42(28-49(93)94)78-55(96)39(70)31-112-32-74-38(9)92/h33-37,39-48,50-53,89-91H,11-32,70H2,1-10H3,(H,74,92)(H,75,98)(H,76,95)(H,77,103)(H,78,96)(H,79,97)(H,80,104)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,93,94)(H,109,110)(H4,71,72,73) |
Standard InChIKey | QWNLMQOHNMILPB-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
Canonical SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
Sequence | XDARSPXSPVPVPVM |
PubChem Compound | 4430871 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume